molecular formula C7H4Br2N2 B178526 6,8-Dibromoimidazo[1,2-A]pyridine CAS No. 1202450-63-2

6,8-Dibromoimidazo[1,2-A]pyridine

Cat. No. B178526
M. Wt: 275.93 g/mol
InChI Key: UPNQBHMDTPKBDP-UHFFFAOYSA-N
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Description

6,8-Dibromoimidazo[1,2-a]pyridine is a derivative of imidazopyrazine . It has uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6,8-Dibromoimidazo[1,2-a]pyridine, has been a subject of research over the past decade . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular formula of 6,8-Dibromoimidazo[1,2-a]pyridine is C7H4Br2N2 . Its average mass is 275.928 Da and its monoisotopic mass is 273.874115 Da .


Physical And Chemical Properties Analysis

6,8-Dibromoimidazo[1,2-a]pyridine is a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Intermediates

  • Field : Organic Chemistry, Pharmaceutical Research
  • Application : 6,8-Dibromoimidazo[1,2-A]pyridine is used in organic syntheses and as pharmaceutical intermediates . It’s often used in the synthesis of various organic compounds due to its unique structure and reactivity .
  • Method of Application : The specific methods of application can vary greatly depending on the specific synthesis or pharmaceutical intermediate being produced. However, it’s generally used as a building block in various organic reactions .
  • Results : The outcomes of these syntheses can also vary greatly, but the use of 6,8-Dibromoimidazo[1,2-A]pyridine often results in the production of complex organic compounds that can be used in various applications, including pharmaceuticals .

Microwave Assisted Synthesis

  • Field : Organic Chemistry
  • Application : 6,8-Dibromoimidazo[1,2-A]pyridine is used in a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Method of Application : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Results : The method results in good to excellent yields of imidazo[1,2-a]pyridines .

Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties

  • Field : Medicinal Chemistry
  • Application : 6,8-Dibromoimidazo[1,2-A]pyridine is a imidazopyrazine derivative with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties .
  • Method of Application : The specific methods of application can vary greatly depending on the specific medical application. However, it’s generally used as a pharmaceutical agent .
  • Results : The outcomes of these applications can also vary greatly, but the use of 6,8-Dibromoimidazo[1,2-A]pyridine often results in the alleviation of various medical conditions .

Antiviral, Antiulcer, Antibacterial, Anticancer, Antifungal, and Antituberculosis Properties

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridines, which 6,8-Dibromoimidazo[1,2-A]pyridine is a part of, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Method of Application : The specific methods of application can vary greatly depending on the specific medical application. However, it’s generally used as a pharmaceutical agent .
  • Results : The outcomes of these applications can also vary greatly, but the use of 6,8-Dibromoimidazo[1,2-A]pyridine often results in the alleviation of various medical conditions .

Cyclin-Dependent Kinase (CDK) Inhibitors, Calcium Channel Blockers, and GABA A Receptor Modulators

  • Field : Medicinal Chemistry
  • Application : This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
  • Method of Application : The specific methods of application can vary greatly depending on the specific medical application. However, it’s generally used as a pharmaceutical agent .
  • Results : The outcomes of these applications can also vary greatly, but the use of 6,8-Dibromoimidazo[1,2-A]pyridine often results in the alleviation of various medical conditions .

Safety And Hazards

6,8-Dibromoimidazo[1,2-a]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 6,8-Dibromoimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have been identified as a renaissance era of TB drug discovery research . Therefore, future directions may include further exploration of their potential in drug discovery, particularly in the treatment of tuberculosis .

properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQBHMDTPKBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632698
Record name 6,8-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromoimidazo[1,2-A]pyridine

CAS RN

1202450-63-2
Record name 6,8-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Szabo, MD Crozet, P Vanelle - Synthesis, 2008 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 12 www.thieme-connect.com
E Marie, S Bouclé, C Enguehard-Gueiffier, A Gueiffier - Molecules, 2012 - mdpi.com
The reactivity of the 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines 1a–e diversely substituted on the 2 position, towards Suzuki-Miyaura, Sonogashira, and Buchwald-…
Number of citations: 7 www.mdpi.com
R Szabo, MD Crozet, P Vanelle - Synfacts, 2008 - thieme-connect.com
Significance: Reported is a study on the double Suzuki–Miyaura cross-couplings of 2-(arylsulfonylmethyl)-6, 8-dibromo-3-nitroimidazo [1, 2-a] pyridine (1) under various conditions. Pd (…
Number of citations: 2 www.thieme-connect.com
C Castera-Ducros, H El-Kashef… - Letters in Organic …, 2016 - ingentaconnect.com
Background: The imidazo[1,2-a]pyridine ring has been widely studied by medicinal chemists and displays great pharmaceutical potential. Methods: In a view to prepare a library of new …
Number of citations: 1 www.ingentaconnect.com
R Saddik, A Gaadaoui, A Hamal, A Zarrouk… - Der Pharmacia …, 2014 - researchgate.net
Some new compounds derived from imidazo [1, 2-a] pyridine, The newly synthesized compounds were characterized by elemental analysis, IR, 1H NMR and mass spectra. All the …
Number of citations: 9 www.researchgate.net
S Bakhta, Y Kabri, MD Crozet… - Synthetic …, 2019 - Taylor & Francis
A series of imidazo[1,2-a]pyridinylpropenenitriles were synthesized via consecutive one-pot Suzuki–Miyaura and Knoevenagel reactions in water/ethanol mixture between imidazo[1,2-a…
Number of citations: 3 www.tandfonline.com
SK Guchhait, V Chaudhary - Organic & biomolecular chemistry, 2014 - pubs.rsc.org
A pathway of desilylative activation of TMSCN as a functional isonitrile equivalent, and DABCO–THF as an appropriate system for activation in a chemoselective Strecker–Ugi type …
Number of citations: 27 pubs.rsc.org

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